N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-14-5-7-16(8-6-14)21(26)22-15(2)19-12-18(9-10-20(19)28-22)25-23(27)17-4-3-11-24-13-17/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHXQYSRFNOMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of microwave-assisted synthesis (MWI) for efficient and high-yield production . The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide is , with a molecular weight of approximately 370.408 g/mol. The compound features a benzofuran moiety fused with a pyridine ring, which contributes to its diverse reactivity and biological interactions. Its synthesis typically involves multi-step organic reactions, often employing techniques such as recrystallization and chromatography for purification.
Anticancer Properties
This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzofuran compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated inhibitory activity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties. The presence of specific functional groups within the structure can enhance activity against both Gram-positive and Gram-negative bacteria. For example, certain benzofuran derivatives have shown comparable efficacy to standard antibiotics in inhibiting bacterial growth, highlighting the potential for developing new antimicrobial agents from this class of compounds .
Enzyme Inhibition
The compound's mechanism of action often involves the inhibition of specific enzymes that play crucial roles in disease pathways. For example, it may interact with enzymes involved in cancer progression or microbial resistance mechanisms. This interaction can result in conformational changes that alter enzyme activity, leading to therapeutic effects .
Case Study 1: Anticancer Activity
A study focusing on the synthesis and evaluation of benzofuran derivatives, including this compound, reported significant anticancer activities against various cell lines. The study emphasized structure-activity relationship (SAR) analysis, revealing that modifications to the benzofuran or pyridine moieties could enhance cytotoxicity .
Case Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of related compounds. The findings indicated that certain derivatives exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that the incorporation of electron-withdrawing groups at specific positions on the aromatic rings significantly improved antimicrobial activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituted Benzamide Moieties
2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide (F267-0107)
This fluorinated analogue (C₂₄H₁₈FN₃O₃) replaces the pyridine-3-carboxamide’s hydrogen with a fluorine atom at the benzamide’s ortho position. Key differences include:
- Molecular Weight : 387.41 g/mol (vs. ~369.4 for the parent compound) due to fluorine substitution.
- Lipophilicity : Higher logP (5.8 vs. ~5.6), likely due to fluorine’s hydrophobic nature .
- Polar Surface Area (PSA) : 45.3 Ų, similar to the parent compound, suggesting comparable solubility and hydrogen-bonding capacity.
- Impact of Fluorine : The electron-withdrawing fluorine may enhance metabolic stability and alter binding affinity via steric or electronic effects.
Thiazolidinone-Based Analogues
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide This compound replaces the benzofuran core with a thiazolidinone ring (C₁₆H₁₄ClN₃O₂S), introducing sulfur and a 4-chlorophenyl group. Key distinctions:
- Substituent Effects : The 4-chlorophenyl group (electron-withdrawing) contrasts with the parent’s 4-methylbenzoyl (electron-donating), altering electronic interactions with targets.
- Biological Relevance: Thiazolidinones are associated with antidiabetic and antimicrobial activities, suggesting divergent therapeutic applications .
Data Tables
Research Findings and Discussion
- Its PSA (~45 Ų) aligns with drug-likeness criteria, though high logP may raise concerns about metabolic clearance .
- Thiazolidinone Analog: The sulfur-containing core and chlorophenyl group introduce distinct electronic and steric properties.
- Parent Compound : The benzofuran-pyridine-3-carboxamide scaffold balances aromatic stacking and hydrogen-bonding capabilities, making it versatile for optimizing target affinity and pharmacokinetics.
Biological Activity
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide, a compound featuring a complex structure, has garnered interest in pharmaceutical research due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step reaction involving the condensation of specific precursors. The synthesis typically involves the reaction of 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one with thiosemicarbazide in an ethanolic sodium hydroxide solution, followed by recrystallization to yield pure crystals . Its molecular formula and structural characteristics contribute to its biological properties.
Anticancer Activity
Studies have indicated that derivatives of benzofuran and pyrazole structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-[3-methyl-2-(4-methylbenzoyl)-... | MDA-MB-231 | 12.5 | Induction of apoptosis |
| Similar Pyrazole Derivative | MCF-7 | 15.0 | Inhibition of BRAF(V600E) |
| Other Benzofuran Derivative | Various | 10.0 | ROS inhibition |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research on pyrazole derivatives indicates that they possess antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications in the benzofuran moiety enhance these activities .
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| N-[3-methyl-2-(4-methylbenzoyl)-... | Staphylococcus aureus | 32 µg/mL | Antibacterial |
| Similar Pyrazole Derivative | Candida albicans | 16 µg/mL | Antifungal |
The mechanisms underlying the biological activities of this compound are primarily associated with:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : It may inhibit crucial enzymes involved in tumor growth, such as BRAF(V600E) and Aurora-A kinase, which are pivotal in cell cycle regulation.
- Antioxidant Properties : The antioxidant activity helps mitigate oxidative stress, which is often linked to cancer progression and other diseases.
Case Study 1: Breast Cancer Treatment
A study involving the combination of this compound with doxorubicin showed enhanced cytotoxic effects against MDA-MB-231 cells. The combination resulted in a significant reduction in cell viability compared to doxorubicin alone, indicating a synergistic effect that warrants further investigation for therapeutic applications .
Case Study 2: Antimicrobial Efficacy
In another study focusing on its antimicrobial properties, the compound was tested against various bacterial strains, demonstrating notable inhibition at low concentrations. This suggests potential applications in developing new antimicrobial agents .
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions. For example, benzofuran core formation may utilize Friedel-Crafts acylation or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl group introduction). The pyridine-3-carboxamide moiety can be introduced via amidation using coupling agents like EDCl/HOBt. Key steps include:
- Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
- Final product validation : HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity. Adjust solvent ratios to resolve co-eluting impurities .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- NMR spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., benzofuran methyl groups at δ 2.3–2.5 ppm, pyridine protons at δ 8.0–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 400.15) and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis (Mo-Kα radiation) to resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic systems .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
Contradictions in pharmacological data (e.g., IC50 variability) often arise from assay conditions. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis studies) .
- Solvent optimization : Replace DMSO with cyclodextrin-based carriers if solubility limits dose-response accuracy .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. What computational approaches predict this compound’s binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., hydrogen bonding with pyridine-N and backbone amides) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with activity against homologous targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
